![molecular formula C14H15N3OS B5146733 7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile CAS No. 5212-11-3](/img/structure/B5146733.png)
7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile
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Overview
Description
Synthesis Analysis
Azaspiro compounds, including those structurally similar to “7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile”, have been synthesized through various methods. One common approach involves the cyclization reactions of precursor molecules, such as the synthesis of 8-oxa-2-azaspiro[4.5]decane systems, which may offer insights into the synthesis of the target compound (Ogurtsov & Rakitin, 2020). These methodologies typically involve stepwise reactions under specific conditions to achieve the desired spirocyclic framework.
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by their spirocyclic framework, where a nitrogen atom is incorporated within the ring system. This structural motif imparts unique spatial arrangements and properties to the molecule. Studies on similar compounds, like the conformational analysis of azaspiro[4.5]decane derivatives, provide valuable information on their three-dimensional arrangement and potential chemical behavior (Żesławska, Jakubowska, & Nitek, 2017).
Chemical Reactions and Properties
Azaspiro compounds are known for their reactivity towards various chemical reactions, including nucleophilic substitutions and cycloadditions. The presence of functional groups such as the allylthio moiety in “7-(allylthio)-9-oxo-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile” can influence its reactivity, making it a candidate for further functionalization and application in synthesis (Rashevskii et al., 2020).
properties
IUPAC Name |
7-oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-7-19-13-11(9-16)14(5-3-4-6-14)10(8-15)12(18)17-13/h2,10H,1,3-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDSOSNQOHOLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C2(CCCC2)C(C(=O)N1)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385367 |
Source
|
Record name | 7-oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile | |
CAS RN |
5212-11-3 |
Source
|
Record name | 7-oxo-9-prop-2-enylsulfanyl-8-azaspiro[4.5]dec-9-ene-6,10-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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